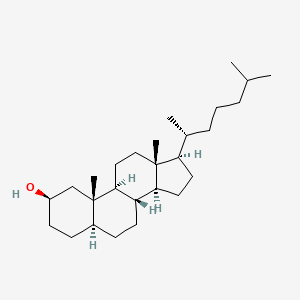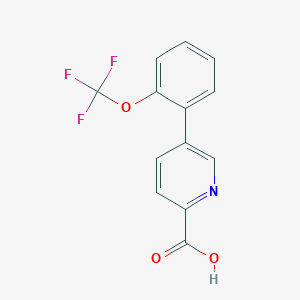
Germylene, dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Germylene, dimethyl- is a compound belonging to the class of germanium (II) compounds, specifically germylenes. These compounds are analogs of carbenes but are heavier and have a singlet ground state. Germylene, dimethyl- has the general formula (CH₃)₂Ge and is known for its high reactivity due to the presence of a vacant p-orbital .
Synthetic Routes and Reaction Conditions:
Reduction of Dibromogermanes: One common method involves the reduction of dibromogermanes using reducing agents such as lithium naphthalene or potassium graphite.
Photolysis of Strained Cyclogermanes: Another method includes the photolysis of strained cyclogermanes or germanium (IV) species.
Substitution of Dihalo Germanium (II) Precursors: This method involves substituting a dihalo germanium (II) precursor with nucleophiles like organometallic reagents.
Industrial Production Methods: Industrial production methods for germylene, dimethyl- are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Types of Reactions:
Oxidation: Germylene, dimethyl- can undergo oxidation reactions, forming germanium (IV) compounds.
Reduction: It can be reduced to form various germanium (II) species.
Substitution: Germylene, dimethyl- can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organometallic reagents are commonly used for substitution reactions.
Major Products:
Oxidation: Germanium (IV) compounds.
Reduction: Germanium (II) species.
Substitution: Various substituted germanium compounds.
科学研究应用
Germylene, dimethyl- has several applications in scientific research:
Chemistry: It is used in the synthesis of organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing into its potential biological applications, although it is less common compared to its use in chemistry.
作用机制
The mechanism of action of germylene, dimethyl- involves its high reactivity due to the vacant p-orbital. This allows it to participate in various chemical reactions, including insertion into carbon-halide bonds. The insertion mechanism is typically a two-step process involving radical abstraction and recombination .
相似化合物的比较
Silylenes: These are silicon analogs of carbenes and share some reactivity patterns with germylenes.
Stannylenes: These are tin analogs of carbenes and are also similar in reactivity to germylenes.
Uniqueness: Germylene, dimethyl- is unique due to its high reactivity and the ability to form stable compounds under specific conditions. Its singlet ground state and the presence of a vacant p-orbital make it distinct from other similar compounds .
属性
CAS 编号 |
74963-95-4 |
|---|---|
分子式 |
C2H6Ge |
分子量 |
102.70 g/mol |
InChI |
InChI=1S/C2H6Ge/c1-3-2/h1-2H3 |
InChI 键 |
QAIUTSJMFUOGED-UHFFFAOYSA-N |
规范 SMILES |
C[Ge]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


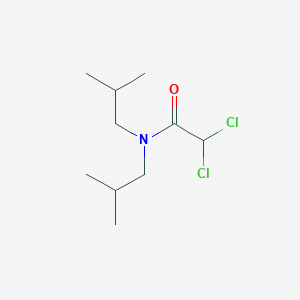
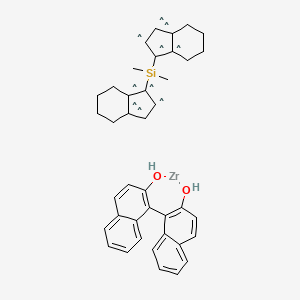
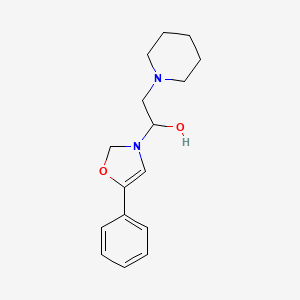
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
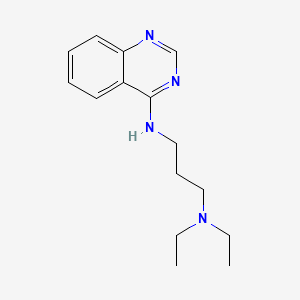
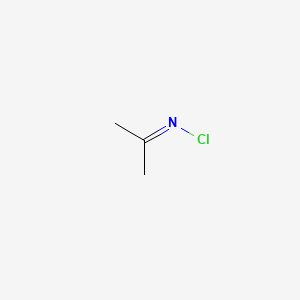
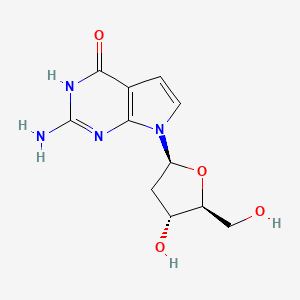
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

